1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine can be achieved through a multi-step process involving the reaction of thiomorpholine with ethyl pyrazole-3-carboxylate. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by nucleophilic substitution with the ethyl pyrazole-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to reduce reaction times and increase yields. The use of solid bases such as magnesium oxide in an eco-friendly solvent like ethanol can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The nitrogen atoms in the pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one: This compound shares a similar thiomorpholine moiety but differs in the heterocyclic ring structure.
4-[2-(Thiomorpholin-4-yl)ethyl]aniline: This compound also contains the thiomorpholine group but has an aniline moiety instead of a pyrazole ring.
Uniqueness
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine is unique due to its combination of a thiomorpholine ring with a pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H16N4S |
---|---|
Molekulargewicht |
212.32 g/mol |
IUPAC-Name |
1-(2-thiomorpholin-4-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H16N4S/c10-9-1-2-13(11-9)4-3-12-5-7-14-8-6-12/h1-2H,3-8H2,(H2,10,11) |
InChI-Schlüssel |
YROXOQHHVJMMET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1CCN2C=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.